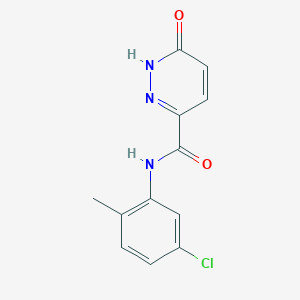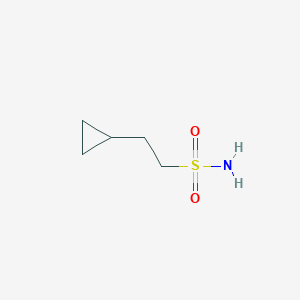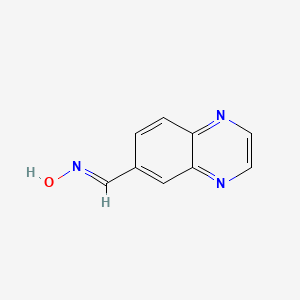
N-(4-chlorophenyl)-2-(trifluoromethyl)-4-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(trifluoromethyl)-4-pyridinamine, commonly known as DPA or difluprednate, is a synthetic corticosteroid that is used in the treatment of various inflammatory diseases. DPA is mainly used as an ophthalmic solution for the treatment of ocular inflammation and pain. In recent years, DPA has gained much attention in the scientific community due to its potential therapeutic applications in various fields.
科学的研究の応用
Environmental Fate of Chlorophenols
Research has extensively documented the environmental fate of chlorophenols, including the isomeric composition changes due to biotransformation or compartment transfer, which are relevant for understanding the behavior of similar chlorinated compounds in environmental settings. These studies highlight the importance of isomer-specific analyses to gain detailed insights into environmental processes, such as volatility, stability in soil, and bioaccumulation in aquatic life (Ricking & Schwarzbauer, 2012).
Synthesis of Antithrombotic Drugs
The synthesis and development of antithrombotic drugs, like (S)-clopidogrel, illustrate the complex synthetic pathways and the significance of specific chlorophenyl components. Such research underlines the pharmaceutical applications of chlorophenyl compounds, guiding the synthesis of clinically relevant drugs (Saeed et al., 2017).
Degradation of Chlorinated Phenols
The degradation of chlorinated phenols, including studies on microbial degradation and the use of zero valent iron for dechlorination, is crucial for environmental remediation strategies. This body of work is significant for understanding how compounds similar to "N-(4-chlorophenyl)-2-(trifluoromethyl)-4-pyridinamine" might be treated or degraded in environmental settings (Gunawardana et al., 2011).
Organic Chemistry and Catalysis
The exploration of heterocyclic N-oxide molecules, including pyridine derivatives, in organic synthesis and catalysis, presents a wide range of applications from drug development to materials science. These studies showcase the versatility and potential of compounds containing chlorophenyl and trifluoromethyl groups in various scientific domains (Li et al., 2019).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDDOHDIGYXCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)


![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)


![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)
![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)